molecular formula C19H22N4O3 B6090099 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide

2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide

Cat. No.: B6090099
M. Wt: 354.4 g/mol
InChI Key: OLYVMRDEBPLJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyran ring, a pyrazole ring, and a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Formation of the Pyran Ring: The pyran ring can be synthesized through the reaction of a β-ketoester with an aldehyde in the presence of a base.

    Coupling Reactions: The synthesized rings are then coupled together through various coupling reactions, such as Suzuki or Heck coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide: Unique due to its combination of pyran, pyrazole, and pyridine rings.

    2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12(22-18(25)16-9-14(24)10-19(3,4)26-16)15-11-21-23(13(15)2)17-7-5-6-8-20-17/h5-9,11-12H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYVMRDEBPLJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC(=O)CC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.